molecular formula C15H16FN B3021398 3-(2-Fluorophenyl)-2-phenylpropan-1-amine CAS No. 845291-10-3

3-(2-Fluorophenyl)-2-phenylpropan-1-amine

Cat. No. B3021398
CAS RN: 845291-10-3
M. Wt: 229.29 g/mol
InChI Key: AVXOIIFYQXGQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-2-phenylpropan-1-amine (also known as 2-Fluorophenylpropan-1-amine, 2FPP, or FPP) is an organic compound commonly used in the synthesis of pharmaceutical drugs and other organic molecules. FPP is a versatile molecule that has multiple applications in the field of chemistry. It is used as an intermediate in the synthesis of various compounds and can be used as a building block for the synthesis of other molecules. FPP is also used as a reagent in the synthesis of various compounds, including drugs and other organic molecules.

Scientific Research Applications

FPP is a versatile molecule and has been used in a variety of scientific research applications. It is commonly used as a reagent in the synthesis of other compounds and as an intermediate in the synthesis of drugs and other organic molecules. FPP has also been used in the synthesis of a variety of compounds, including those used in the treatment of cancer, Alzheimer’s disease, and other diseases. FPP has also been used in the synthesis of compounds used in the treatment of depression and anxiety.

Mechanism of Action

FPP is a versatile molecule and its mechanism of action is not fully understood. It is believed that FPP acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, FPP increases the levels of these neurotransmitters in the brain, which can lead to an improvement in mood and other psychological symptoms.
Biochemical and Physiological Effects
FPP has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and other psychological symptoms. In addition, FPP has been found to have anti-inflammatory and analgesic effects. It has also been found to have neuroprotective and antioxidant effects, which can help protect the brain from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

FPP is a versatile molecule and can be used in a variety of laboratory experiments. One of the main advantages of using FPP in laboratory experiments is its low toxicity. FPP is generally considered to be non-toxic and can be used safely in laboratory experiments. Additionally, FPP is easy to synthesize and is relatively inexpensive. However, FPP is not suitable for all laboratory experiments. It can be difficult to control the reaction conditions when using FPP, which can lead to inconsistent results.

Future Directions

There are a variety of potential future directions for the use of FPP in research and development. One potential direction is the use of FPP in the synthesis of compounds used in the treatment of neurological diseases. Additionally, FPP could be used in the synthesis of compounds used in the treatment of cancer and other diseases. FPP could also be used in the synthesis of compounds used in the treatment of inflammation and pain. Finally, FPP could be used in the synthesis of compounds used in the development of new drugs and other therapeutic agents.

properties

IUPAC Name

3-(2-fluorophenyl)-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c16-15-9-5-4-8-13(15)10-14(11-17)12-6-2-1-3-7-12/h1-9,14H,10-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXOIIFYQXGQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2-phenylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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